2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyranoquinolones, including 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one, typically involves acid-catalyzed tandem reactions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence .
Industrial Production Methods
Industrial production methods for pyranoquinolones often involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as Yb(OTf)3 in solvents like 1,2-DCE at elevated temperatures (e.g., 84°C) under air can facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Furoquinolones: These derivatives have a furan ring fused to the quinoline core and show similar pharmacological properties.
Uniqueness
6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific substituents (butyl, ethyl, and methyl groups) and the pyrano ring fused to the quinoline core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2H-Pyrano[3,2-g]quinolin-2-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one is a specific derivative that has been studied for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory effects.
Synthesis and Structural Characteristics
The synthesis of 2H-pyrano[3,2-g]quinolin-2-one derivatives typically involves multicomponent reactions and cyclization processes. For instance, the synthesis can be achieved through the reaction of hydroxy-substituted fused pyridocoumarins with glycosyl bromides under specific catalytic conditions, yielding high yields of β-glycosides that exhibit notable biological activities .
Anticancer Properties
Research has demonstrated that 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one exhibits significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) cells. In vitro studies revealed that these compounds can induce apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Antiproliferative Activity of 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10.5 | Induces apoptosis |
MCF7 | 12.3 | Cell cycle arrest |
MDA-MB-231 | 9.8 | Inhibition of tubulin polymerization |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting its potential utility in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one
Treatment | NO Production Inhibition (%) |
---|---|
Control | 0 |
Compound (10 µM) | 75 |
Compound (20 µM) | 90 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.
- Inhibition of Inflammatory Mediators : The compound reduces levels of pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies
In a recent study involving a series of pyranoquinoline derivatives, researchers found that modifications to the alkyl chains significantly impacted biological activity. For instance, the introduction of butyl and ethyl groups enhanced antiproliferative effects compared to shorter alkyl chains .
Properties
CAS No. |
647841-85-8 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-butyl-8-ethyl-4-methylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-4-6-7-13-9-14(5-2)20-17-11-18-15(10-16(13)17)12(3)8-19(21)22-18/h8-11H,4-7H2,1-3H3 |
InChI Key |
ACCBRVVTGSLRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=C3C(=CC(=O)OC3=CC2=NC(=C1)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.